(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol is a chemical compound characterized by its unique molecular structure, which includes a tetrahydropyran ring substituted with a fluorine atom and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 134.16 g/mol. This compound belongs to the class of tetrahydropyran derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
These reactions are fundamental in synthesizing more complex organic molecules and exploring its potential biological activity.
The synthesis of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol can be achieved through several methods:
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol has potential applications in several fields:
Interaction studies involving (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that:
Several compounds share structural similarities with (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(Tetrahydropyran-4-yl)methanol | 14774-36-8 | 0.75 |
4-Methyltetrahydro-2H-pyran-4-ol | 7525-64-6 | 0.85 |
3,4-Dihydro-2H-pyran-2-methanol | Not specified | Not available |
2-(Tetrahydro-2H-pyran-4-yl)ethanol | 4677-18-3 | 0.74 |
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran | 204509-08-0 | 0.76 |
The uniqueness of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol lies in its specific fluorination at the C3 position of the tetrahydropyran ring, which may enhance its biological activity compared to other similar compounds lacking this modification. The presence of the hydroxymethyl group further distinguishes it from others, potentially influencing solubility and reactivity.